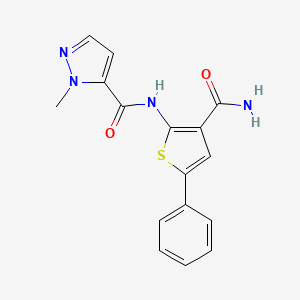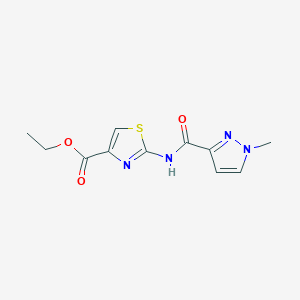
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MMP-13, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) and has been studied for its potential therapeutic applications. MMP-13 has been found to be involved in a variety of processes in cells, such as cell migration and adhesion, and is thought to be involved in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Benzothiazoles have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in present respective disease scenarios .
Anti-inflammatory Properties
Compounds similar to the ones have been synthesized and evaluated for their anti-inflammatory properties . They have shown promising results in inhibiting inflammation .
Antimicrobial Activity
Benzothiazole derivatives have been synthesized as potential antibacterial agents . They have shown profound antimicrobial activity .
Antifungal Activity
Benzothiazoles have also been reported to have antifungal properties . This makes them useful in the treatment of various fungal infections .
Antitumor Activity
Benzothiazoles have been reported to have antitumor or cytotoxic drug molecules with lesser side effects . This makes them potential candidates for cancer treatment .
Material Science Applications
Benzothiazoles have applications in material science, such as in the fabrication of light-emitting diodes . This makes them useful in the electronics industry .
Kinase Inhibition
Benzothiazoles have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This property is useful in the development of drugs for various diseases .
Antioxidant Properties
Benzothiazoles have been reported to have antioxidant properties . This makes them potentially useful in the prevention of diseases caused by oxidative stress .
Mecanismo De Acción
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown the highest IC50 values for COX-1 inhibition .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, resulting in their inhibition . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Pharmacokinetics
The compound’s high inhibition values suggest it may have good bioavailability .
Result of Action
The compound’s action results in reduced inflammation and pain . It has demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-7-6-8(16-17)12(18)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIFXHWKFYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6530309.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)
